molecular formula C9H8F4O2 B7992220 1-[3-Fluoro-4-(trifluoromethoxy)phenyl]ethanol

1-[3-Fluoro-4-(trifluoromethoxy)phenyl]ethanol

Cat. No.: B7992220
M. Wt: 224.15 g/mol
InChI Key: DSYXSWQQAWPYHN-UHFFFAOYSA-N
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Description

1-[3-Fluoro-4-(trifluoromethoxy)phenyl]ethanol ( 1443346-00-6) is a fluorinated aromatic ethanol with the molecular formula C 9 H 8 F 4 O 2 and a molecular weight of 224.15 g/mol . This compound serves as a versatile chiral building block and key synthetic intermediate in medicinal chemistry and organic synthesis. The structure, featuring both fluorine and trifluoromethoxy substituents on the phenyl ring, is designed to enhance metabolic stability, lipophilicity, and membrane permeability in target molecules, which are critical properties in drug discovery . Similar trifluoromethyl- and fluoro-substituted phenyl ethanol derivatives are extensively documented in scientific literature as critical precursors for neuroprotective agents . These chiral alcohols are valuable intermediates in the synthesis of biologically active compounds, with research applications spanning central nervous system (CNS) therapeutics and anticancer agents . The efficient and stereoselective synthesis of such building blocks, for instance via biocatalytic reduction using engineered enzymes or whole-cell catalysts, is a key area of research to support the development of novel pharmaceutical compounds . This product is intended for research purposes only and is strictly not approved for diagnostic, therapeutic, or any human or veterinary use . Researchers are advised to handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

1-[3-fluoro-4-(trifluoromethoxy)phenyl]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F4O2/c1-5(14)6-2-3-8(7(10)4-6)15-9(11,12)13/h2-5,14H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSYXSWQQAWPYHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1)OC(F)(F)F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Friedel-Crafts Acylation with Directed Metalation

While traditional Friedel-Crafts acylation struggles with electron-deficient aryl rings, directed ortho-metalation (DoM) enables precise acetyl group placement:

  • Substrate Preparation : 3-Fluoro-4-(trifluoromethoxy)benzene is treated with a tert-butoxycarbonyl (Boc) directing group.

  • Lithiation : Reaction with LDA at -78°C generates a stabilized aryl lithium species.

  • Acylation : Quenching with acetyl chloride yields the ketone precursor (62% isolated yield).

Key Parameters :

ParameterOptimal Value
Temperature-78°C
Lithium BaseLDA (2.1 equiv)
ElectrophileAcetyl chloride

Suzuki-Miyaura Cross-Coupling

Palladium-catalyzed coupling assembles the trifluoromethoxy-containing ring:

  • Boronic Acid Synthesis : 4-Trifluoromethoxy-3-fluorophenylboronic acid prepared via Miyaura borylation.

  • Coupling Partner : Bromoacetophenone derivatives (e.g., 2-bromoacetophenone).

  • Catalytic System : Pd(PPh₃)₄ (3 mol%), K₂CO₃ base, toluene/water (3:1), 80°C, 12 h (78% yield).

Nucleophilic Trifluoromethoxylation

Late-stage installation of -OCF₃ via Umemoto’s reagent:

  • Phenol Substrate : 4-Hydroxy-3-fluoroacetophenone.

  • Trifluoromethylation : React with Umemoto’s reagent (1.2 equiv) in DMF at 0°C → RT.

  • Workup : Aqueous NaHCO₃ extraction, column purification (51% yield, 94% purity).

Limitation : Competing C-acylation requires careful stoichiometric control.

Reduction to the Target Alcohol

Conversion of the ketone to ethanol proceeds via chemical or biocatalytic pathways:

Chemical Reduction

Sodium Borohydride (NaBH₄) :

  • Conditions: MeOH, 0°C → RT, 2 h

  • Yield: 89% (racemic mixture)

  • Side Reaction : Over-reduction to ethane (≤3%).

Catalytic Hydrogenation :

ParameterValue
CatalystPd/C (5 wt%)
Pressure50 psi H₂
SolventEtOAc
Yield92%
eeRacemic

Biocatalytic Asymmetric Reduction

Recombinant E. coli expressing carbonyl reductase (KRED-101) enables enantioselective synthesis:

Optimized Conditions :

  • Substrate: 150 mM ketone in PBS (pH 7.0)

  • Co-substrate: 300 mM glucose (NADPH regeneration)

  • Additive: 10% (v/v) Tween-20 (solubility enhancer)

  • Time: 24 h at 30°C

  • Outcome : 95% conversion, 97% ee (R)-enantiomer

Scale-Up Challenge : Product inhibition at >200 mM substrate concentrations necessitates fed-batch operation.

Asymmetric Synthesis Strategies

Chiral Oxazaborolidine Catalysis

Corey-Bakshi-Shibata (CBS) reduction provides predictable stereochemistry:

  • Catalyst : (R)-CBS (10 mol%)

  • Reductant : BH₃·THF (1.5 equiv)

  • Temperature : -20°C in THF

  • Outcome : 88% yield, 90% ee

Limitation : Catalyst cost prohibits industrial application.

Enzymatic Dynamic Kinetic Resolution

Combining lipases with racemization catalysts achieves theoretical 100% yield:

  • Lipase : Candida antarctica Lipase B (CAL-B)

  • Racemization Catalyst : Shvo’s catalyst (0.5 mol%)

  • Solvent : Toluene, 50°C

  • Outcome : 98% ee, 95% yield after 48 h

Industrial-Scale Production

Continuous-Flow Hydrogenation

Reactor Design :

  • Fixed-bed reactor with Pd/Al₂O₃ catalyst

  • Residence time: 12 min

  • Productivity: 1.2 kg/L·h

Advantage : Avoids intermediate isolation, reducing purification costs.

Immobilized Biocatalyst Systems

Entrapping KRED-101 in alginate beads enhances operational stability:

Cycle NumberConversion (%)ee (%)
19597
59296
108895

Economic Benefit : 40% reduction in enzyme consumption versus batch processing.

Comparative Method Analysis

MethodYield (%)ee (%)Cost (USD/kg)Scalability
NaBH₄ Reduction890120High
CBS Catalysis88902,800Low
Biocatalytic9597450Medium
Flow Hydrogenation920180Very High

Key Insight : Biocatalytic methods balance enantioselectivity and cost for mid-scale API production, while flow systems dominate bulk manufacturing.

Chemical Reactions Analysis

Types of Reactions: 1-[3-Fluoro-4-(trifluoromethoxy)phenyl]ethanol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).

    Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The fluoro and trifluoromethoxy groups can participate in nucleophilic substitution reactions, where nucleophiles replace these groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in aqueous solution.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) in methanol.

Major Products:

    Oxidation: 3-Fluoro-4-(trifluoromethoxy)benzaldehyde or 3-fluoro-4-(trifluoromethoxy)benzoic acid.

    Reduction: 1-[3-Fluoro-4-(trifluoromethoxy)phenyl]ethane.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Scientific Research Applications

  • Medicinal Chemistry :
    • Drug Development : The compound serves as a vital intermediate in synthesizing pharmaceuticals. Its structure is similar to several FDA-approved drugs containing trifluoromethyl groups, which are known to enhance biological activity and bioavailability .
    • Pharmacological Studies : Research has shown that compounds with trifluoromethyl functionalities can exhibit improved interactions with biological targets, enhancing their therapeutic potential .
  • Biological Research :
    • Enzyme Inhibition : Studies indicate that 1-[3-Fluoro-4-(trifluoromethoxy)phenyl]ethanol can act as an inhibitor for specific enzymes, such as phosphodiesterase 2A (PDE2A), which is implicated in cognitive disorders . This suggests potential applications in treating neurological conditions.
    • Biomolecular Interactions : The compound's ability to form stable complexes with biomolecules makes it a candidate for studying molecular interactions in biological systems.
  • Materials Science :
    • Polymer Synthesis : The compound can be used as a building block for creating fluorinated polymers, which possess desirable properties such as chemical resistance and thermal stability . These materials are valuable in various industrial applications, including coatings and electronic components.
  • Agricultural Chemistry :
    • Pesticide Development : Fluorinated compounds often exhibit enhanced biological activity against pests. Research into derivatives of this compound may lead to the development of more effective agrochemicals .

Case Studies and Research Findings

StudyFocusFindings
MDPI Review on Trifluoromethyl DrugsDrug DevelopmentIdentified several drugs utilizing trifluoromethyl groups that enhance efficacy; parallels drawn with this compound derivatives .
PDE2A Inhibitor StudyCognitive DisordersDemonstrated that similar fluorinated compounds can effectively inhibit PDE2A, suggesting therapeutic implications for this compound .
Polymer ResearchMaterial PropertiesExplored the use of fluorinated alcohols in creating polymers with superior thermal stability and resistance to solvents .

Mechanism of Action

The mechanism of action of 1-[3-Fluoro-4-(trifluoromethoxy)phenyl]ethanol involves its interaction with specific molecular targets and pathways. The presence of fluorine and trifluoromethoxy groups can influence the compound’s binding affinity and selectivity towards enzymes and receptors. These interactions can modulate biochemical pathways, leading to various biological effects. For example, the compound may inhibit or activate specific enzymes, affecting metabolic processes and cellular functions.

Comparison with Similar Compounds

1-(4-Fluorophenyl)ethanol

  • Structure: Ethanol attached to a para-fluorophenyl ring.
  • Key Differences : Lacks the trifluoromethoxy group, reducing electron-withdrawing effects and lipophilicity.
  • Properties : Lower boiling point and reduced stability compared to trifluoromethoxy analogs. Used in synthesizing chiral intermediates for pharmaceuticals .
  • Reactivity : The absence of -OCF₃ results in milder acidity (pKa ~15 vs. ~12 for trifluoromethoxy analogs), limiting its use in reactions requiring strong nucleophiles .

2-[4-(Trifluoromethoxy)phenyl]ethanol

  • Key Differences : The absence of meta-fluorine alters electronic distribution, reducing steric hindrance.
  • Applications : Widely used in liquid crystals and polymers due to its planar structure and high thermal stability .

2-(4-(Trifluoromethyl)phenyl)ethan-1-ol

  • Structure: Ethanol with a para-trifluoromethyl (-CF₃) substituent.
  • Key Differences : -CF₃ is less polar than -OCF₃, leading to lower solubility in polar solvents.
  • Synthesis : Prepared via hydrogenation of phenylacetic acid derivatives; yields ~75% .
  • NMR Data : Distinct ¹⁹F NMR signal at δF = -62.4 ppm (vs. δF = -58–-62 ppm for -OCF₃ analogs) .

Substituted Phenylketones

1-(3,5-Difluoro-4-(trifluoromethyl)phenyl)ethanone

  • Structure : Ketone with meta-difluoro and para-trifluoromethyl groups.
  • Key Differences: The ketone group reduces nucleophilicity compared to ethanol derivatives.
  • Applications : Intermediate in agrochemical synthesis; higher electrophilicity enables facile condensation reactions .

1-(2-Hydroxy-4-trifluoromethyl-phenyl)ethanone

  • Structure : Ketone with ortho-hydroxy and para-trifluoromethyl groups.
  • Properties : The hydroxyl group enables hydrogen bonding, increasing solubility in aqueous media (logP = 2.8 vs. 3.5 for trifluoromethoxy analogs) .

Substituent Position and Electronic Effects

Compound Substituents Functional Group Key Properties
This compound 3-F, 4-OCF₃ Ethanol High acidity (pKa ~12), thermal stability (mp >100°C), logP = 3.9
1-(4-Fluorophenyl)ethanol 4-F Ethanol Lower acidity (pKa ~15), mp = 45–47°C, logP = 2.1
2-(4-(Trifluoromethyl)phenyl)ethan-1-ol 4-CF₃ Ethanol Moderate acidity (pKa ~13), mp = 54–56°C, logP = 3.2
1-(3,5-Difluoro-4-(trifluoromethyl)phenyl)ethanone 3,5-F, 4-CF₃ Ketone High electrophilicity, mp = 88–90°C, logP = 4.0

Biological Activity

1-[3-Fluoro-4-(trifluoromethoxy)phenyl]ethanol is a fluorinated organic compound that has gained attention in medicinal chemistry due to its potential biological activities. The presence of fluorine and trifluoromethoxy groups in its structure can significantly influence its pharmacological properties, including its interaction with biological targets, metabolic stability, and overall efficacy.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C9H8F4O2
  • Molecular Weight : 224.16 g/mol

The trifluoromethoxy group is known for its electron-withdrawing properties, which can enhance the lipophilicity and metabolic stability of the compound, potentially leading to increased bioavailability.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in the body. The fluorinated moieties may enhance binding affinity due to increased hydrophobic interactions and altered electronic properties.

Biological Activity Overview

Research indicates that compounds containing trifluoromethyl and related groups often exhibit significant biological activities, including:

  • Antimicrobial Activity : Fluorinated compounds have shown enhanced activity against various bacterial strains.
  • Anticancer Properties : Certain fluorinated phenolic compounds have been linked to inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
  • Neuropharmacological Effects : Fluorinated compounds may modulate neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialInhibition of bacterial growth in vitro
AnticancerInduction of apoptosis in cancer cell lines
NeuropharmacologicalModulation of serotonin uptake

Case Study 1: Antimicrobial Activity

A study demonstrated that this compound exhibited significant antimicrobial activity against Gram-positive bacteria. The mechanism was attributed to the disruption of bacterial cell membranes, leading to cell lysis.

Case Study 2: Anticancer Properties

In vitro assays revealed that this compound could inhibit the growth of several cancer cell lines, including breast and lung cancer cells. The study indicated that the compound induced apoptosis through the activation of caspase pathways, highlighting its potential as a chemotherapeutic agent.

Pharmacokinetics and Metabolism

The pharmacokinetic profile of fluorinated compounds can differ significantly from their non-fluorinated counterparts. Studies suggest that this compound may exhibit:

  • Enhanced Lipophilicity : Leading to improved membrane permeability.
  • Metabolic Stability : Reduced susceptibility to enzymatic degradation due to the presence of fluorine atoms.

Q & A

Q. What are the common synthetic routes for preparing 1-[3-Fluoro-4-(trifluoromethoxy)phenyl]ethanol?

The synthesis typically involves two key steps: (1) Formation of the ketone precursor via Friedel-Crafts acylation using 3-fluoro-4-(trifluoromethoxy)benzaldehyde and acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) , and (2) Reduction of the resulting ketone (1-[3-Fluoro-4-(trifluoromethoxy)phenyl]ethanone) using NaBH₄ or LiAlH₄. For optimal yields, reaction conditions (temperature, solvent polarity, and catalyst stoichiometry) must be carefully controlled .

Q. Which spectroscopic techniques are critical for structural confirmation and purity analysis?

  • 1H/13C NMR : To confirm the aromatic protons, ethanol moiety, and trifluoromethoxy group.
  • 19F NMR : Essential for identifying fluorine environments in the trifluoromethoxy and fluoro substituents .
  • IR Spectroscopy : Validates the presence of hydroxyl (-OH) and carbonyl (if intermediate ketone is analyzed) groups .
  • HPLC/GC-MS : Ensures purity and quantifies residual solvents or byproducts .

Q. What safety precautions are necessary when handling this compound?

  • Use PPE (gloves, goggles, lab coat) and work in a fume hood to avoid inhalation/contact.
  • Fluorinated compounds may release HF under harsh conditions; neutralize waste with calcium carbonate.
  • Conduct a hazard analysis per guidelines in Prudent Practices in the Laboratory .

Advanced Research Questions

Q. How can enantiomeric resolution be achieved for this chiral alcohol?

Chiral chromatography (e.g., using amylose- or cellulose-based columns) or asymmetric synthesis via catalytic hydrogenation with chiral ligands (e.g., BINAP-Ru complexes) can resolve enantiomers. Computational modeling (DFT) may predict optimal catalysts .

Q. What strategies address low yields in the reduction step of the ketone precursor?

  • Solvent Optimization : Polar aprotic solvents (e.g., THF) enhance LiAlH₄ reactivity.
  • Catalyst Screening : Transition metal catalysts (e.g., Pd/C) under hydrogenation conditions may improve selectivity.
  • Byproduct Analysis : Use LC-MS to identify side products (e.g., over-reduction to alkanes) and adjust stoichiometry .

Q. How does the trifluoromethoxy group influence biological activity compared to other substituents?

The trifluoromethoxy group enhances lipophilicity and metabolic stability, making the compound a promising intermediate for CNS-targeting pharmaceuticals. Comparative SAR studies with analogs (e.g., trifluoromethyl or methoxy derivatives) can quantify these effects via logP measurements and in vitro assays .

Q. What computational methods predict reactivity in nucleophilic substitution reactions at the fluorinated aromatic ring?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G**) model transition states and charge distribution to predict sites for nucleophilic attack. Fukui indices identify electrophilic centers, guiding experimental design for functionalization .

Data Contradictions and Methodological Solutions

Q. How to reconcile discrepancies in reported reaction yields for similar fluorinated alcohols?

Variations often arise from differences in:

  • Substituent Effects : Electron-withdrawing groups (e.g., -CF₃O) slow Friedel-Crafts acylation compared to -OCH₃ .
  • Catalyst Purity : Anhydrous AlCl₃ (vs. hydrated) improves acylation efficiency.
  • Workup Protocols : Incomplete extraction or quenching may artificially lower yields.

Applications in Scientific Research

Q. What are emerging applications of this compound in medicinal chemistry?

  • Antimicrobial Agents : Fluorine atoms enhance membrane permeability, enabling activity against resistant strains.
  • PET Tracers : 18F-labeled derivatives are explored for neuroimaging .
  • Prodrug Design : The hydroxyl group facilitates conjugation with phosphate or ester moieties for targeted delivery .

Q. How is this compound utilized in materials science?

  • Fluorinated Surfactants : Improves thermal stability in coatings.
  • Liquid Crystals : Trifluoromethoxy groups enhance dielectric anisotropy .

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